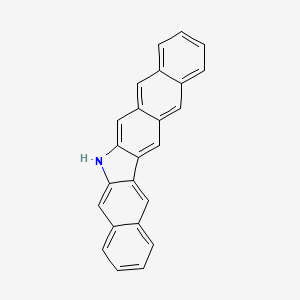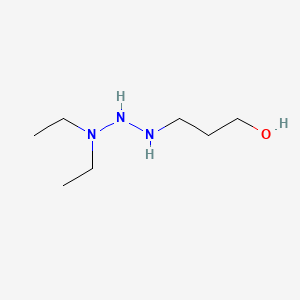
3-(2-Diethylaminohydrazinyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Diethylaminohydrazinyl)propan-1-ol is a chemical compound with the molecular formula C7H19N3O. It is a primary alcohol and a derivative of hydrazine, characterized by the presence of a diethylamino group and a hydrazinyl group attached to a propanol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Diethylaminohydrazinyl)propan-1-ol typically involves the reaction of diethylamine with hydrazine, followed by the addition of propanol. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Diethylaminohydrazinyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The amino and hydrazinyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) can be used for reduction reactions.
Substitution: Various halogenated compounds can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Propanal and propanoic acid are major products formed from the oxidation of the primary alcohol group.
Reduction: Different hydrazine derivatives can be formed depending on the specific conditions and reagents used.
Substitution: Substituted hydrazine and amino derivatives are common products.
Scientific Research Applications
3-(2-Diethylaminohydrazinyl)propan-1-ol has several applications in scientific research:
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Diethylaminohydrazinyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diethylamino and hydrazinyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.
Propan-1-ol: A primary alcohol with a simpler structure.
Hydrazine derivatives: Compounds with similar hydrazinyl groups.
Uniqueness
3-(2-Diethylaminohydrazinyl)propan-1-ol is unique due to the presence of both diethylamino and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1331-27-7 |
|---|---|
Molecular Formula |
C7H19N3O |
Molecular Weight |
161.25 g/mol |
IUPAC Name |
3-[2-(diethylamino)hydrazinyl]propan-1-ol |
InChI |
InChI=1S/C7H19N3O/c1-3-10(4-2)9-8-6-5-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
KGKKBNYECPRBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)NNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
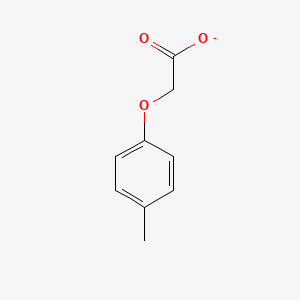
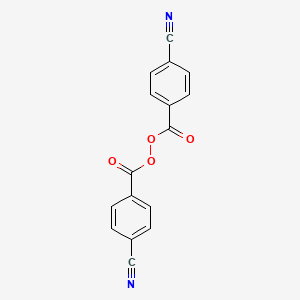

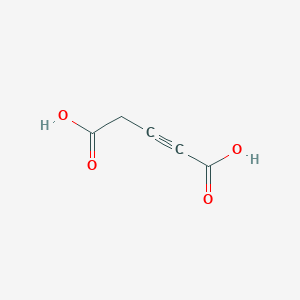
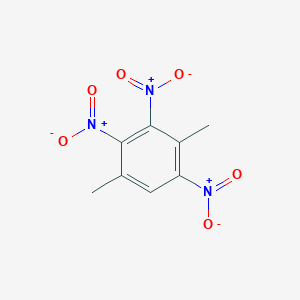

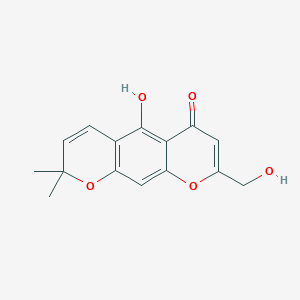


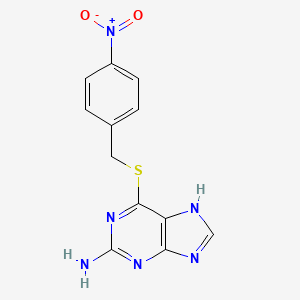
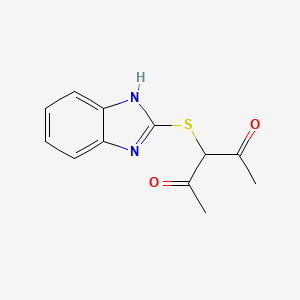
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)
